molecular formula C5H11N B155062 1-Cyclopropylethanamine CAS No. 1621-24-5

1-Cyclopropylethanamine

Cat. No.: B155062
CAS No.: 1621-24-5
M. Wt: 85.15 g/mol
InChI Key: IXCXVGWKYIDNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylethanamine is an organic compound with the molecular formula C5H11N It consists of a cyclopropyl group attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylethanamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with ammonia or an amine under basic conditions. Another method includes the reduction of cyclopropylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: In an industrial setting, this compound is typically produced via the catalytic hydrogenation of cyclopropylacetonitrile. This process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopropylacetaldehyde or cyclopropylacetic acid.

    Reduction: The compound can be reduced to cyclopropylmethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Cyclopropylacetaldehyde, cyclopropylacetic acid.

    Reduction: Cyclopropylmethanol.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

1-Cyclopropylethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropylethanamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • Cyclopropylamine
  • Cyclopropylmethanamine
  • Cyclopropylmethylamine

Comparison: 1-Cyclopropylethanamine is unique due to the presence of both a cyclopropyl group and an ethanamine moiety. This combination imparts distinct reactivity and properties compared to other cyclopropyl-containing amines. For example, cyclopropylamine lacks the additional carbon atom present in this compound, leading to differences in steric and electronic effects.

Properties

IUPAC Name

1-cyclopropylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCXVGWKYIDNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropylethanamine
Reactant of Route 2
Reactant of Route 2
1-Cyclopropylethanamine
Reactant of Route 3
1-Cyclopropylethanamine
Reactant of Route 4
Reactant of Route 4
1-Cyclopropylethanamine
Reactant of Route 5
1-Cyclopropylethanamine
Reactant of Route 6
1-Cyclopropylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.